molecular formula C18H20ClN5O3S B1683791 Denibulin hydrochloride CAS No. 779356-64-8

Denibulin hydrochloride

Numéro de catalogue: B1683791
Numéro CAS: 779356-64-8
Poids moléculaire: 421.9 g/mol
Clé InChI: JUMSCXLBFWHCRA-PPHPATTJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le chlorhydrate de denibuline est un nouvel agent vaso-disrupteur de petite taille qui s'est montré prometteur dans le traitement des cancers solides. Il agit en perturbant sélectivement les vaisseaux sanguins tumoraux nouvellement formés, entraînant l'arrêt du flux sanguin tumoral et provoquant une nécrose centrale des tumeurs solides .

Méthodes De Préparation

Le chlorhydrate de denibuline, également connu sous le nom de chlorhydrate de méthyl-6-[(4-{[(2S)-2-amino-propanoyl]amino} phényl)thio]-1H-benzimidazol-2-ylcarbamate, est synthétisé par une série de réactions chimiquesLa dernière étape implique la formation du sel de chlorhydrate .

Analyse Des Réactions Chimiques

Le chlorhydrate de denibuline subit diverses réactions chimiques, notamment :

Applications De Recherche Scientifique

Le chlorhydrate de denibuline a été largement étudié pour son potentiel en thérapie anticancéreuse. Il a montré son efficacité dans la réduction du flux sanguin tumoral et la nécrose des cellules tumorales dans des modèles précliniques. Le composé a fait l'objet d'essais cliniques de phase I pour évaluer sa sécurité, sa pharmacocinétique et ses effets anti-vasculaires aigus chez des patients atteints de tumeurs solides avancées .

Mécanisme D'action

Le chlorhydrate de denibuline exerce ses effets en perturbant sélectivement les vaisseaux sanguins tumoraux nouvellement formés. Il inhibe l'assemblage des microtubules, entraînant la perturbation du cytosquelette des cellules endothéliales vasculaires tumorales. Cela conduit à l'arrêt du flux sanguin tumoral et à la nécrose centrale subséquente des tumeurs solides. Le composé cible le facteur de croissance endothélial vasculaire et ses récepteurs, qui jouent un rôle crucial dans l'angiogenèse tumorale .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de denibuline est unique parmi les agents vaso-disrupteurs en raison de son mécanisme d'action spécifique et de sa structure chimique. Parmi les composés similaires, citons :

Activité Biologique

Denibulin hydrochloride, also known as MN-029, is a novel vascular-disrupting agent with significant implications in cancer therapy. Its primary mechanism of action involves the reversible inhibition of microtubule assembly by binding to the colchicine-binding site on tubulin. This leads to the disruption of the cytoskeleton in tumor endothelial cells, resulting in cell cycle arrest, apoptosis, and ultimately reduced tumor blood flow and proliferation.

Denibulin selectively targets the colchicine-binding site on tubulin, inhibiting microtubule assembly. This action disrupts the cytoskeletal structure of endothelial cells within tumors, leading to:

  • Cell Cycle Arrest : Denibulin causes cell cycle arrest in the G2/M phase.
  • Apoptosis : The disruption of microtubule dynamics triggers apoptotic pathways.
  • Reduced Tumor Blood Flow : By affecting newly formed tumor blood vessels, denibulin decreases perfusion, leading to tumor necrosis .

Pharmacokinetics and Safety Profile

A Phase I clinical trial assessed denibulin's safety and pharmacokinetics in patients with advanced solid tumors. Key findings include:

  • Dosing : Patients received escalating doses from 4.0 to 225 mg/m².
  • Tolerability : The drug was generally well tolerated, with common adverse effects including nausea, vomiting, diarrhea, fatigue, headache, and anorexia .
  • Stable Disease : Among participants, some achieved stable disease for extended periods (over six months) without significant progression .

Case Studies

  • Case Study of Metastatic Breast Cancer :
    • Two patients with hormone-refractory metastatic breast cancer were treated with denibulin after failure of standard therapies. Both exhibited stable disease following treatment, highlighting denibulin's potential as a therapeutic option in resistant cases .
  • Efficacy in Animal Models :
    • In preclinical studies involving mouse xenograft models, denibulin demonstrated significant tumor growth inhibition both as a monotherapy and in combination with other cytotoxic agents .

Data Summary

Parameter Details
Mechanism of Action Inhibition of microtubule assembly
Target Colchicine-binding site on tubulin
Clinical Trial Phase Phase I
Dose Range 4.0 - 225 mg/m²
Common Adverse Effects Nausea, vomiting, diarrhea, fatigue
Efficacy Observations Stable disease in multiple cases

Q & A

Basic Research Questions

Q. What is the recommended approach for synthesizing Denibulin hydrochloride, and how can purity be validated?

this compound (C₁₈H₁₉N₅O₃S·HCl, CAS 779356-64-8) is synthesized via a multi-step process involving carbamate formation and sulfanyl linkage. Key steps include coupling (2S)-2-amino-1-oxopropyl groups to benzimidazole derivatives. Purity validation requires HPLC with UV detection (λ=254 nm) and mass spectrometry to confirm molecular weight (421.90 g/mol). Residual solvents should be quantified via gas chromatography per ICH guidelines .

Q. What in vitro models are suitable for assessing this compound’s antitumor activity?

Use 3D tumor spheroids or patient-derived xenograft (PDX) cell lines to mimic solid tumor microenvironments. Dose-response curves (0.1–100 µM) should be generated, with IC₅₀ calculated using nonlinear regression (e.g., GraphPad Prism). Apoptosis markers (caspase-3/7 activation) and cell cycle arrest (flow cytometry) are critical endpoints. Include positive controls like paclitaxel for comparative efficacy .

Q. How should researchers design pharmacokinetic (PK) studies for this compound in preclinical models?

Administer Denibulin intravenously (1–5 mg/kg) or orally (10–20 mg/kg) in rodents. Plasma samples collected at 0.5, 1, 2, 4, 8, and 24 hours post-dose require LC-MS/MS analysis. Non-compartmental modeling (WinNonlin) calculates AUC, Cₘₐₓ, and t₁/₂. Tissue distribution studies should prioritize liver, kidney, and tumor biopsies to assess accumulation .

Advanced Research Questions

Q. How can factorial design optimize this compound’s formulation for enhanced solubility?

Apply a 2³ factorial design to evaluate excipients (e.g., cyclodextrins, PEG 400), pH (4.0–7.4), and particle size (micronization vs. nanoemulsion). Response variables include solubility (mg/mL) and dissolution rate (T₉₀ < 30 min). Statistical tools like ANOVA identify significant factors (p<0.05). Refer to kinetic models (Higuchi or Korsmeyer-Peppas) to interpret release profiles .

Q. What strategies mitigate resistance to this compound in recurrent tumors?

Resistance mechanisms often involve ATP-binding cassette (ABC) transporter upregulation (e.g., P-gp). Co-administer inhibitors like verapamil (10 µM) or use CRISPR-Cas9 to knockout ABCB1. RNA-seq of resistant vs. parental cell lines identifies dysregulated pathways (e.g., PI3K/AKT). Validate findings in orthotopic mouse models with longitudinal bioluminescence imaging .

Q. How should contradictory data on Denibulin’s hepatotoxicity be resolved?

Discrepancies in liver toxicity (e.g., ALT/AST elevation) may arise from species-specific metabolism. Conduct interspecies comparisons using primary hepatocytes (human, rat, mouse) and metabolomic profiling (LC-QTOF-MS). Dose-ranging studies (1–50 µM) with ROS assays (DCFH-DA) clarify oxidative stress contributions. Cross-validate findings with histopathology in chronic toxicity models .

Q. What statistical methods are optimal for analyzing Denibulin’s combination therapy synergy?

Use the Chou-Talalay method to calculate combination indices (CI < 1 indicates synergy). Test Denibulin with platinum agents (e.g., cisplatin) at fixed ratios (1:1 to 1:10). Synergistic doses are validated in vivo using tumor growth inhibition (TGI) metrics and Kaplan-Meier survival analysis. Confounders like drug-drug interactions require CYP450 inhibition assays .

Q. Data Analysis and Reporting

Q. How to interpret in vitro-in vivo correlation (IVIVC) discrepancies for this compound?

Poor IVIVC often stems from inadequate dissolution media (e.g., non-sink conditions). Simulate tumor microenvironment pH (6.5) and add surfactants (0.1% SDS) to dissolution buffers. Compare AUC₀–₂₄ (in vivo) vs. cumulative release (in vitro) using level A correlation. Adjust formulations if R² < 0.9 .

Q. What biomarkers are validated for monitoring Denibulin’s target engagement in clinical trials?

Prioritize phospho-ERK (pT202/pY204) via ELISA or Western blot in tumor biopsies. Circulating tumor DNA (ctDNA) with NGS panels detects mutations in MAPK pathways. Correlate biomarker levels with RECIST 1.1 response criteria. Interim analyses at 6-week intervals ensure early detection of pharmacodynamic effects .

Propriétés

IUPAC Name

methyl N-[6-[4-[[(2S)-2-aminopropanoyl]amino]phenyl]sulfanyl-1H-benzimidazol-2-yl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S.ClH/c1-10(19)16(24)20-11-3-5-12(6-4-11)27-13-7-8-14-15(9-13)22-17(21-14)23-18(25)26-2;/h3-10H,19H2,1-2H3,(H,20,24)(H2,21,22,23,25);1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMSCXLBFWHCRA-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)SC2=CC3=C(C=C2)N=C(N3)NC(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)SC2=CC3=C(C=C2)N=C(N3)NC(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20228587
Record name Denibulin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20228587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

779356-64-8
Record name Denibulin hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0779356648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Denibulin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20228587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DENIBULIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0U575HR16Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Denibulin hydrochloride
Reactant of Route 2
Denibulin hydrochloride
Reactant of Route 3
Reactant of Route 3
Denibulin hydrochloride
Reactant of Route 4
Reactant of Route 4
Denibulin hydrochloride
Reactant of Route 5
Reactant of Route 5
Denibulin hydrochloride
Reactant of Route 6
Denibulin hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.